N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide
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Overview
Description
N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide: is a complex organic compound featuring benzoxazole moieties. Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide typically involves the reaction of 4-(1,3-benzoxazol-2-yl)aniline with nonanedioyl dichloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The presence of a base like triethylamine is essential to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of benzoxazole-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, benzoxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound can be explored for similar biological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide involves its interaction with specific molecular targets. The benzoxazole moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its high fluorescence quantum yields and used in photophysical studies.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Used in the preparation of polymeric materials.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Used in the synthesis of dyes and optical brighteners.
Uniqueness: N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide stands out due to its specific structure, which combines benzoxazole rings with a nonanediamide linker. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N4O4/c40-32(36-26-20-16-24(17-21-26)34-38-28-10-6-8-12-30(28)42-34)14-4-2-1-3-5-15-33(41)37-27-22-18-25(19-23-27)35-39-29-11-7-9-13-31(29)43-35/h6-13,16-23H,1-5,14-15H2,(H,36,40)(H,37,41) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKPHLPRGCNFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCCCCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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